molecular formula C14H23NO2 B8451374 [2-(3,4-Diethoxy-phenyl)-ethyl]-ethyl-amine

[2-(3,4-Diethoxy-phenyl)-ethyl]-ethyl-amine

Cat. No. B8451374
M. Wt: 237.34 g/mol
InChI Key: ZQFMRXGHRZINSZ-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

To a solution of 0.43 g of 2-(3,4-diethoxy-phenyl)-ethylamine in 3 mL MeOH were added 270 mg of 5 wt % Rh/C and 0.22 mL of MeCN. The reaction mixture was stirred under a H2 atmosphere (balloon) for 3 days and then filtrated over a pad of celite and washed with 100 mL MeOH. Concentration in vacuo afforded 0.4 g of [2-(3,4-diethoxy-phenyl)-ethyl]-ethyl-amine as yellow oil.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH2:15])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].[CH3:16][C:17]#N>CO.[Rh]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH2:13][CH2:14][NH:15][CH2:16][CH3:17])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2]

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)CCN
Name
Quantity
0.22 mL
Type
reactant
Smiles
CC#N
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a H2 atmosphere (balloon) for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated over a pad of celite
WASH
Type
WASH
Details
washed with 100 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)CCNCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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